2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide
Description
The compound 2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide features a thiazolo[4,5-d]pyrimidine core, a bicyclic heterocycle containing sulfur and nitrogen. Key structural attributes include:
- 3-(4-methylphenyl): A para-methyl-substituted phenyl group at position 3.
- 7-oxo: A ketone group at position 5.
- N-phenylacetamide: A phenyl-substituted acetamide at position 5.
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-13-7-9-14(10-8-13)17-18-19(27-23-17)20(26)24(12-21-18)11-16(25)22-15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQHPARTHANOAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide typically involves multi-component reactions. One common method involves the reaction of ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and monochloroacetic acid in the presence of anhydrous sodium acetate in an acetic acid-acetic anhydride medium . This method is efficient and yields the desired compound with high purity.
Chemical Reactions Analysis
2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetamide moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Due to its pharmacological properties, it is studied for potential therapeutic applications in treating infections and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Key Research Findings from Analogs
Antifungal Activity : Thiazolo[4,5-d]pyrimidines with triazole appendages () exhibit potent antifungal effects, likely via CYP450 inhibition. The target compound’s lack of triazole may limit this activity .
Permeability : Lipophilic substituents (e.g., 4-methylphenyl) enhance membrane transport, as seen in ’s permeability studies. The target’s phenylacetamide chain may favor absorption .
Synthetic Flexibility : The thiazolo[4,5-d]pyrimidine core allows diverse functionalization (e.g., ), enabling optimization of pharmacokinetic properties .
Biological Activity
The compound 2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide is a derivative of thiazolo[4,5-d]pyrimidine, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C19H18N4O
- Molecular Weight : 318.38 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. It is believed to act as an inhibitor of specific enzymes and receptors that are crucial in cancer proliferation and inflammation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes such as kinases involved in tumor growth and progression.
- Receptor Modulation : It may interact with receptors that regulate inflammatory responses and cell survival pathways.
Pharmacological Effects
Research into the pharmacological properties of this compound has revealed several significant effects:
Anticancer Activity
Studies indicate that this compound exhibits potent anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 : In vitro analysis on breast cancer cells | Showed significant reduction in cell viability with IC50 values indicating potent cytotoxicity. |
| Study 2 : Animal model for arthritis | Demonstrated reduced paw swelling and joint damage compared to control groups. |
| Study 3 : Mechanistic study on apoptosis | Identified activation of caspase pathways leading to programmed cell death in cancer cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
